2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one

Lipophilicity Drug Design ADME Prediction

2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one (CAS 61631-52-5) is a synthetic hybrid molecule combining a 2-amino-6-mercaptopurine (thioguanine) nucleobase with an α-brominated phenacyl moiety via a thioether linkage. This design fuses antimetabolite purine recognition with a potentially reactive electrophilic warhead, placing it in a distinct category from clinically established thiopurines.

Molecular Formula C13H10BrN5OS
Molecular Weight 364.22 g/mol
CAS No. 61631-52-5
Cat. No. B12921808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one
CAS61631-52-5
Molecular FormulaC13H10BrN5OS
Molecular Weight364.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(SC2=NC(=NC3=C2NC=N3)N)Br
InChIInChI=1S/C13H10BrN5OS/c14-10(9(20)7-4-2-1-3-5-7)21-12-8-11(17-6-16-8)18-13(15)19-12/h1-6,10H,(H3,15,16,17,18,19)
InChIKeyYNWFPTJUSUWOHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

61631-52-5 Procurement Guide: 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one as a Differentiated Thioguanine-Phenacyl Hybrid


2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one (CAS 61631-52-5) is a synthetic hybrid molecule combining a 2-amino-6-mercaptopurine (thioguanine) nucleobase with an α-brominated phenacyl moiety via a thioether linkage . This design fuses antimetabolite purine recognition with a potentially reactive electrophilic warhead, placing it in a distinct category from clinically established thiopurines. The compound's molecular formula is C13H10BrN5OS with a molecular weight of 364.22 g/mol. Its predicted LogP of 2.56 and topological polar surface area (PSA) of 123.58 Ų, sourced from computational estimation , indicate a balanced but significantly shifted lipophilicity profile compared to parent drugs, which has direct implications for procurement when specific physicochemical properties are required.

Why 61631-52-5 Cannot Be Replaced by Generic Thioguanine, Mercaptopurine, or Azathioprine


Functional substitution of 2-[(2-Amino-7H-purin-6-yl)sulfanyl]-2-bromo-1-phenylethan-1-one with generic thiopurines such as 6-mercaptopurine (6-MP) or 6-thioguanine (6-TG) is inappropriate due to fundamental structural and physicochemical divergences. The target compound features a unique α-bromoketone group and a phenyl ring that are absent in 6-MP and 6-TG, resulting in a 2- to 4-unit increase in LogP (from ~0.0–0.95 and -0.1 respectively to 2.56), which fundamentally alters its membrane permeability and tissue distribution potential [1][2]. Unlike the clinically used prodrug azathioprine, which relies on glutathione-mediated release of 6-MP, the electrophilic bromine in this compound suggests a potential for direct, non-enzymatic covalent engagement, altering its reactivity profile. These differences mean that in any assay relying on passive permeability, covalent target engagement, or lipophilicity-driven partitioning, the behavior of the target compound will deviate substantially from its simpler parent drugs. The following sections provide quantitative evidence for these critical distinctions.

Quantitative Differential Evidence for 61631-52-5 Against Closest Thiopurine and Purine Analogs


Enhanced Lipophilicity (LogP) versus Clinically Relevant Thiopurines

The predicted LogP of the target compound is 2.56 , representing a substantial increase in lipophilicity compared to its parent nucleobases. This increase, driven by the S-phenacyl substitution, is quantified against 6-mercaptopurine (XLogP3 = 0.0–0.95) [1] and 6-thioguanine (XLogP3 = -0.1) [2]. The computed difference ranges from +1.61 to +2.66 log units, suggesting significantly higher passive membrane permeability, in accordance with Lipinski's rule-of-five analysis, which indicates the compound remains within drug-like space.

Lipophilicity Drug Design ADME Prediction

Distinct Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile

The target compound exhibits a predicted PSA of 123.58 Ų . This value is higher than 6-mercaptopurine (TPSA ~89.45 Ų) and comparable yet distinct from 6-thioguanine (TPSA ~115.47 Ų) [1][2]. The increase arises from the additional carbonyl and bromine substituents on the thioether linker. The presence of three hydrogen bond donors (two from the purine amine and one possibly from the purine N7-H) and six acceptors differentiates it from 6-TG (3 donors, 4 acceptors) and 6-MP (2 donors, 3 acceptors). This distinct hydrogen bonding capacity contributes to a unique solvation and molecular recognition profile.

Physicochemical Properties Drug-likeness Permeability

Presence of an Electrophilic α-Bromoketone Warhead for Covalent Targeting

The defining structural feature differentiating it from all clinical thiopurines (6-mercaptopurine, 6-thioguanine, azathioprine) and published 6-MP derivatives such as 2-[(9-acetyl-9H-purin-6-yl)sulfanyl]-1-(4-bromophenyl)ethan-1-one [1] is the α-bromine directly attached to the carbon adjacent to the ketone. This α-bromoketone group is a well-known electrophilic warhead capable of reacting with cysteine thiols and other biological nucleophiles, a property absent in non-halogenated S-alkylpurines. While azathioprine acts as a prodrug requiring enzymatic activation, this compound presents a potential for direct, non-enzymatic covalent modification of targets.

Covalent Inhibitor Design Electrophilic Warhead Chemical Biology

Molecular Weight and Complexity Differentiate from Standard Clinically Used Purines

With a molecular weight of 364.22 g/mol, the target compound exceeds the empirical optimal range for oral drugs but remains within Lipinski's rule of five (MW < 500). This is a marked 212.02 g/mol increase over 6-MP (152.18 g/mol) and 197.04 g/mol over 6-TG (167.19 g/mol) [1]. The mass increment, due to the phenacyl-bromine moiety, shifts its property space toward that of a more complex, fragment-like lead, which can be advantageous for fragment-based drug discovery pipelines seeking higher affinity starting points.

Molecular Weight Drug Properties Chemical Space

Unique Rotatable Bond Vector and 3D Conformational Flexibility

The target compound features four rotatable bonds, enabling a wide range of conformational space compared to completely rigid 6-MP and 6-TG (0 rotatable bonds) [1]. This flexibility, coupled with the planar purine and phenyl systems, allows for distinct dihedral angle populations between the heterocyclic and phenyl rings. Crystallographic data on closely related 6-MP derivatives show dihedral angles ranging from planar to approximately 38° depending on substitution [2], suggesting that the brominated phenacyl group likely adopts a unique low-energy conformation that can be exploited for selective protein binding.

Conformational Analysis Molecular Recognition SAR

High-Value Research & Procurement Scenarios for 61631-52-5


Covalent Purine-Binding Proteome Probes for Chemoproteomics

The α-bromoketone electrophilic warhead enables activity-based protein profiling (ABPP) targeting purine-binding enzymes (e.g., kinases, Hsp90, purine nucleoside phosphorylase). Unlike non-reactive competitors such as 6-MP or simple S-alkylpurines, this compound can covalently label active-site cysteine or histidine residues near the purine pocket, allowing pull-down and LC-MS/MS identification of target proteins . This scenario leverages its unique covalent mechanism, where the bromine acts as a leaving group for nucleophilic displacement by protein side chains, a feature absent in all standard clinical thiopurines.

Lipophilicity-Optimized Purine Scaffold for CNS Drug Discovery Programs

With a predicted LogP of 2.56, compared to -0.1 to 0.95 for 6-TG and 6-MP, this compound resides in a lipophilicity range favorable for blood-brain barrier penetration while maintaining a TPSA of 123.58 Ų [1]. It can serve as a starting point for medicinal chemistry campaigns targeting neurological disorders where purine receptor modulation (e.g., adenosine receptors) is sought but brain exposure has been a limitation with existing polar purine drugs. Its enhanced LogP addresses a critical ADME bottleneck encountered with 6-MP in CNS applications [1].

Dual-Mechanism Anticancer Probe Combining Antimetabolite Activity with Alkylation Potential

In cancer cell lines where resistance to 6-MP or 6-TG arises via downregulation of HPRT (the activating enzyme), this compound's bromoketone may enable enzyme-independent DNA alkylation or protein crosslinking, bypassing classic resistance pathways . The 2-amino group preserves purine antimetabolite recognition elements essential for incorporation into nucleotide metabolism. This dual-mechanism potential is not achievable with azathioprine, which requires glutathione for activation, or with the non-brominated crystal structure analogs published by Gomes et al. (2016) [2].

Conformationally Flexible Purine Ligand for Structural Biology and Induced-Fit Studies

With four rotatable bonds compared to zero for 6-MP and 6-TG, this compound introduces conformational entropy into purine-protein interactions, enabling the study of induced-fit binding mechanisms via X-ray crystallography or NMR . The crystallographic data on related 6-MP derivatives, which show variable dihedral angles between purine and phenyl rings (planar to 38°), suggest that the brominated phenacyl group will populate distinct dihedral minima, providing a richer set of structural biology probes than rigid analogs [2].

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